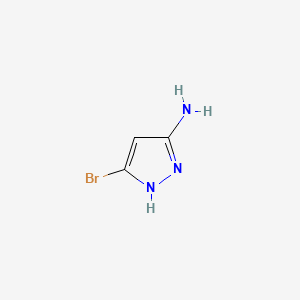

3-Bromo-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBYIGUWAWHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673028 | |

| Record name | 5-Bromo-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950739-21-6 | |

| Record name | 5-Bromo-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-1H-pyrazol-5-amine, a key heterocyclic building block in medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of both an amine and a bromine substituent makes it a versatile intermediate for further chemical modifications.

-

IUPAC Name: 5-bromo-1H-pyrazol-3-amine[1]

-

Synonyms: 3-Bromo-5-aminopyrazole, 5-Amino-3-bromo-1H-pyrazole[1]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. It should be noted that several of these values are predicted through computational models.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | [2][3] |

| Molecular Weight | 161.99 g/mol | [2][3] |

| CAS Numbers | 950739-21-6, 1203705-55-8 | [2] |

| Physical Form | Solid, Light beige solid | |

| Boiling Point | 384.2 ± 22.0 °C (Predicted) | [2] |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.16 ± 0.10 (Predicted) | [2] |

| LogP | 1.33560 or 0.9 | [1][2] |

| Polar Surface Area | 54.7 Ų | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is best obtained from a certificate of analysis for a specific lot, some data has been reported.

Table 2: Spectroscopic Information

| Spectrum Type | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d6) δ: 5.20 (m, 3H), 11.60 (br s 1H) | |

| ¹³C NMR, IR, MS | Data available from suppliers. | [4][5][6] |

Reactivity and Applications

The chemical structure of this compound, featuring a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in organic synthesis.

-

Drug Discovery: Pyrazole derivatives are known to possess a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This compound serves as a key intermediate for synthesizing more complex molecules, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and release-activated calcium channel (CRAC) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.

-

Imaging Probes: It is used as a reactant in the synthesis of near-infrared (near-IR) fluorescence imaging probes.[2] These probes can be designed to selectively bind to biological targets, such as the cannabinoid receptor CB2, enabling researchers to visualize and study these targets in biological systems.[2]

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reduction of a nitro group on a dibrominated pyrazole precursor.

Reaction: Nitro reduction of 3,4-dibromo-5-nitro-1H-pyrazole.

Materials:

-

3,4-dibromo-5-nitro-1H-pyrazole (Starting Material)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (Reducing Agent)

-

Ethyl acetate (Solvent)

-

Ethanol (Solvent)

-

Aqueous sodium bicarbonate (NaHCO₃) (for workup)

-

Brine (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

A mixture of 3,4-dibromo-5-nitro-1H-pyrazole, stannous chloride dihydrate, ethyl acetate, and ethanol is prepared.

-

The reaction mixture is heated under reflux at 110 °C for approximately 45 minutes.

-

Upon completion, the reaction solution is cooled to room temperature.

-

The solution is then slowly poured into a vigorously stirred mixture of aqueous sodium bicarbonate and ethyl acetate for quenching and neutralization.

-

The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed via fast column chromatography (e.g., eluting with dichloromethane/ethanol) to afford this compound as a light beige solid.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Hazard Statements: GHS classifications from aggregated sources indicate potential hazards.[1] These include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319/H320: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Handle in a well-ventilated place or under a chemical fume hood.[7]

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[7]

-

Avoid formation of dust and aerosols.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage:

This information is intended as a guide and does not purport to be all-inclusive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 1203705-55-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound(950739-21-6) 1H NMR [m.chemicalbook.com]

- 6. 1203705-55-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. echemi.com [echemi.com]

In-Depth Technical Guide: Synthesis and Characterization of 3-Bromo-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the analytical methods for structural confirmation and purity assessment.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted pyrazole precursor. The following protocol is adapted from established chemical literature.

Reaction Scheme

The synthesis proceeds via the reduction of the nitro group of 3,4-dibromo-5-nitro-1H-pyrazole using stannous chloride dihydrate in a mixed solvent system.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol

The general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine 3,4-dibromo-5-nitro-1H-pyrazole (69 g) with stannous chloride dihydrate (135 g).

-

Solvent Addition: Add a mixture of ethyl acetate (600 mL) and ethanol (300 mL) to the reaction vessel.

-

Reaction: Heat the mixture to reflux at 110 °C for 45 minutes to facilitate the nitro reduction.

-

Work-up: After the reaction is complete, cool the resulting yellow solution to room temperature. Slowly pour the reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).

-

Extraction and Purification: Filter the resulting slurry through a bed of diatomaceous earth. Wash the filter cake with additional ethyl acetate (600 mL). Combine the organic phases, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is obtained as an orange oil.

-

Final Purification: Purify the crude product by fast column chromatography to yield this compound as a light beige solid.[1]

Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | 3,4-dibromo-5-nitro-1H-pyrazole (69 g) |

| Reducing Agent | Stannous chloride dihydrate (135 g) |

| Solvents | Ethyl acetate (600 mL), Ethanol (300 mL) |

| Reaction Temperature | 110 °C |

| Reaction Time | 45 minutes |

| Product Yield | 13.2 g (32%) |

| Product Appearance | Light beige solid |

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following are the key analytical techniques and expected results.

Characterization Workflow

References

A Comprehensive Technical Guide to 3-Bromo-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document details the chemical identity, physicochemical properties, and a key synthesis protocol for this compound, offering valuable information for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Chemical Identity and Structure

This compound is a substituted pyrazole with the molecular formula C₃H₄BrN₃.[1][2] There appears to be some inconsistency in the literature and commercial listings regarding its CAS number, with both 1203705-55-8 and 950739-21-6 being used to refer to this compound.[1][2][3][4][5][6] For the purposes of this guide, we will consider both numbers as potentially referring to the same chemical entity. Its IUPAC name is 5-bromo-1H-pyrazol-3-amine.[2]

The fundamental structure consists of a five-membered pyrazole ring, which is a heterocyclic aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a bromine atom at the 3-position and an amine group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with data compiled from various chemical information sources. These properties are crucial for designing experimental conditions, including reaction setups, purification procedures, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | [1][2][4][5] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| CAS Number | 1203705-55-8 or 950739-21-6 | [1][2][3][4][5][6] |

| Boiling Point (Predicted) | 384.2 ± 22.0 °C | [1] |

| Density (Predicted) | 2.039 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.16 ± 0.10 | [1] |

| LogP (Predicted) | 1.33560 | [1] |

| Physical Form | Solid | [3][7] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [1][7] |

Experimental Protocol: Synthesis

A common synthetic route to this compound involves the nitro reduction of a dibrominated pyrazole precursor. The following protocol is a detailed methodology for its synthesis.[3]

Starting Material: 3,4-dibromo-5-nitro-1H-pyrazole

Reagents and Solvents:

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Ethanol

-

Aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 3,4-dibromo-5-nitro-1H-pyrazole (69 g) with stannous chloride dihydrate (135 g).

-

Solvent Addition: Add a solvent mixture of ethyl acetate (600 mL) and ethanol (300 mL) to the reaction vessel.

-

Nitro Reduction: Heat the mixture to reflux at 110 °C for 45 minutes.

-

Work-up:

-

After the reaction is complete, cool the resulting yellow homogeneous solution to room temperature.

-

Slowly pour the reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).

-

Separate the organic and aqueous phases.

-

Wash the organic phase with brine (200 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as an orange oil.

-

-

Purification:

-

Purify the crude product by fast column chromatography.

-

Elute with a 6% ethanol solution in dichloromethane.

-

The final product, this compound, is obtained as a light beige solid (13.2 g, 32% yield).[3]

-

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 5.20 (m, 3H), 11.60 (br s, 1H).[3]

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step workflow, from the initial reaction to the final purification.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

While specific applications of this compound are not extensively detailed in the provided search results, its structural features make it a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9]

One documented use of this compound is as a reactant in the synthesis of a near-infrared fluorescence imaging probe.[1] This probe is designed to preferentially bind to cannabinoid receptors (CB2R over CB1R), highlighting the compound's utility in developing targeted diagnostic and therapeutic agents.[1] The broader class of 5-aminopyrazoles are key intermediates in the synthesis of various biologically active compounds, including potential treatments for inflammatory conditions like rheumatoid arthritis and asthma.[10][11] The presence of both a bromo and an amino group provides two reactive sites for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug development and chemical biology. This guide has provided essential technical information, including its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The versatility of the pyrazole core, combined with the reactive handles on this specific derivative, ensures its continued importance for researchers aiming to design and synthesize novel bioactive molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1203705-55-8 [chemicalbook.com]

- 4. 3-Bromo-1H-pyrazol-5-amine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 5. This compound,(CAS# 1203705-55-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | 950739-21-6 [chemicalbook.com]

- 7. This compound | 1203705-55-8 [sigmaaldrich.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Bromo-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-1H-pyrazol-5-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on data from structurally related analogs and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the estimated and expected spectroscopic data for this compound. These values are derived from the analysis of analogous compounds, including other halogenated pyrazoles, and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~5.5 - 6.0 | Singlet | 1H | H4 | The chemical shift is influenced by the electron-withdrawing bromine atom and the electron-donating amino group. |

| ~5.0 - 6.0 | Broad Singlet | 2H | NH₂ | Chemical shift and peak shape are dependent on solvent and concentration. |

| ~11.0 - 12.0 | Broad Singlet | 1H | NH | Tautomeric proton; chemical shift is highly dependent on solvent and concentration. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 - 155 | C5 | Carbon bearing the amino group. |

| ~135 - 140 | C3 | Carbon bearing the bromine atom; significant downfield shift due to the halogen's inductive effect. |

| ~85 - 90 | C4 | Shielded by the adjacent nitrogen atoms and influenced by the substituents at C3 and C5. |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3150 - 3050 | Medium | C-H stretching (aromatic) |

| 1640 - 1600 | Medium to Strong | N-H bending (amine) |

| 1580 - 1550 | Medium | C=N stretching |

| 1480 - 1450 | Medium | C=C stretching |

| ~1050 | Medium to Strong | C-Br stretching |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 161/163 | ~100 / ~98 | [M]⁺ (Molecular Ion) |

| 82 | Variable | [M - Br]⁺ |

| 55 | Variable | Further fragmentation |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Referencing: The residual DMSO peak at δ 2.50 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, or more, as needed for adequate signal-to-noise.

-

Referencing: The DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Direct Insertion Probe):

-

Dip the tip of the direct insertion probe into the sample solution.

-

Allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

Mass Spectrometer Parameters (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and structural characterization of this compound.

Caption: Logical relationship between spectroscopic techniques and the derived structural information.

Technical Guide: Solubility Profile of 3-Bromo-1H-pyrazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1H-pyrazol-5-amine, a key intermediate in synthetic chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic methodologies and offers a general framework for experimental solubility determination.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazole core with bromine and amine substitutions, makes it a versatile building block for the synthesis of various bioactive molecules. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Qualitative Solubility Data

| Organic Solvent / System | Solubility Indication | Context of Observation |

| Ethanol / Ethyl Acetate | Soluble | Used as a reactant in a mixture of these solvents.[1] |

| Dichloromethane / Ethanol | Soluble | Employed as the eluent in column chromatography for purification.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often used as a solvent for NMR analysis of similar compounds. |

| Methanol | Likely Soluble | Generally, pyrazoles show good solubility in methanol. |

| Acetone | Likely Soluble | Pyrazoles are often soluble in acetone. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a solid organic compound in an organic solvent can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for assessing compound solubility and a general decision-making process based on solubility characteristics.

References

The Aminopyrazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of this critical pharmacophore. From its initial synthesis in the late 19th century to its contemporary role in targeted cancer therapies, the aminopyrazole core has demonstrated remarkable versatility. This document details key synthetic methodologies, presents quantitative data on the biological activity of representative compounds, and illustrates the signaling pathways influenced by these molecules, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and Historical Evolution of Substituted Aminopyrazoles

The story of substituted pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr discovered the cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine, which yielded the first pyrazole derivative, a pyrazolone.[1][2][3] This seminal discovery, now known as the Knorr pyrazole synthesis, laid the foundation for an entirely new class of heterocyclic compounds.[1][2][4]

The therapeutic potential of this new scaffold was quickly realized. In 1884, Antipyrine (phenazone), a pyrazolone derivative, was introduced as one of the first synthetic analgesics and antipyretics.[5][6] This was followed in 1893 by the synthesis of Aminopyrine (aminophenazone) by Friedrich Stolz at Hoechst, a derivative of antipyrine with similar medicinal properties.[7][8] These early compounds marked the entry of pyrazole-based drugs into the pharmacopeia.

A significant leap in the therapeutic application of substituted pyrazoles came with the discovery of their anti-inflammatory properties. The development of phenylbutazone, another pyrazolone derivative, for the treatment of arthritis highlighted the potential of this class of compounds in managing inflammatory conditions.[6] This culminated in the late 20th century with the advent of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery that the COX enzyme has two isoforms, COX-1 and COX-2, and that selective inhibition of COX-2 could provide anti-inflammatory effects with reduced gastrointestinal side effects, spurred the development of a new generation of anti-inflammatory drugs.[9][10][11] A key breakthrough in this area was the pyrazole-containing compound, Celecoxib (Celebrex), which was discovered by a team at Searle and launched in 1998.[9][10]

The dawn of the 21st century saw the emergence of substituted aminopyrazoles as powerful kinase inhibitors in oncology.[12][13] Their ability to fit into the ATP-binding pocket of various kinases has led to the development of numerous targeted cancer therapies.[13][14] The pyrazole core serves as a versatile scaffold that can be readily functionalized to achieve high potency and selectivity for specific kinase targets.[13][15] This has resulted in the approval of several pyrazole-based kinase inhibitors for the treatment of various cancers, solidifying the aminopyrazole moiety as a "privileged scaffold" in modern drug discovery.[12][15]

Synthesis of Substituted Aminopyrazoles

The synthesis of the aminopyrazole core can be achieved through various methods. The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.

General Synthesis from β-Ketonitriles and Hydrazines

This method relies on the reaction of a compound containing a ketone and a nitrile group in a 1,3-relationship with hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

Materials:

-

Benzoylacetonitrile (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoylacetonitrile in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Therapeutic Applications and Mechanisms of Action

Substituted aminopyrazoles have found applications in a wide range of therapeutic areas, primarily due to their ability to act as inhibitors of key enzymes involved in disease pathogenesis.

Anti-inflammatory Agents: COX-2 Inhibition

A significant class of anti-inflammatory drugs is based on the selective inhibition of the COX-2 enzyme. Substituted pyrazoles, most notably celecoxib, have been designed to fit into the active site of COX-2 with high affinity, while having a lower affinity for the COX-1 isoform. This selectivity is attributed to the presence of a larger hydrophobic pocket in the COX-2 active site.

Anticancer Agents: Kinase Inhibition

The aminopyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

Aminopyrazole inhibitor (test compound)

-

Assay buffer

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a dilution series of the aminopyrazole inhibitor in the assay buffer.

-

In a microplate, add the recombinant kinase, the kinase-specific substrate, and the aminopyrazole inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Detect the amount of phosphorylated substrate or the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each concentration of the aminopyrazole inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Aminopyrazole inhibitor (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminopyrazole inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.

-

Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) by plotting cell viability against the inhibitor concentration.

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted aminopyrazole derivatives across different therapeutic targets.

Table 1: Inhibitory Activity of Pyrazole-based COX-2 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Celecoxib | COX-2 | 40 | [11] |

| COX-1 | 15000 | [11] |

Table 2: Inhibitory Activity of Aminopyrazole-based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative GI50 (µM) | Reference |

| Crizotinib | ALK | 24 | H3122 | 0.06 | [14] |

| MET | 8 | GTL-16 | 0.008 | [14] | |

| Ruxolitinib | JAK1 | 3.3 | Ba/F3-JAK1 | 0.13 | [14] |

| JAK2 | 2.8 | Ba/F3-JAK2 | 0.13 | [14] | |

| Erdafitinib | FGFR1 | 1.2 | NCI-H1581 | 0.027 | [14] |

| FGFR2 | 2.5 | SNU-16 | 0.003 | [14] | |

| FGFR3 | 6.0 | RT112/84 | 0.015 | [14] | |

| FGFR4 | 118 | Hep3B | >10 | [14] |

Conclusion

The substituted aminopyrazole core has a rich history, evolving from early synthetic curiosities to indispensable scaffolds in modern drug discovery. Its synthetic tractability and ability to be tailored for specific biological targets have ensured its continued relevance. The successful development of aminopyrazole-based drugs for inflammation and cancer serves as a testament to the power of this versatile heterocycle. As our understanding of disease biology deepens, the aminopyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new and innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Antipyrine | drug | Britannica [britannica.com]

- 7. Metamizole - Wikipedia [en.wikipedia.org]

- 8. Aminophenazone - Wikipedia [en.wikipedia.org]

- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Bromo-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to generate diverse molecular scaffolds. This guide focuses specifically on the reactivity of the 5-amino group, a key nucleophilic center that dictates many of the subsequent synthetic transformations. Understanding the chemical behavior of this amino group is paramount for the rational design and synthesis of novel pyrazole-based compounds with potential therapeutic applications.

The pyrazole ring is an electron-rich aromatic system. The presence of an amino group at the C5 position further enhances the nucleophilicity of the molecule. However, the reactivity is a nuanced interplay of several factors, including the tautomeric forms of the pyrazole ring and the electronic influence of other substituents. In this compound, the bromine atom at the C3 position exerts an electron-withdrawing inductive effect, which can modulate the reactivity of the entire pyrazole system, including the 5-amino group.

5-Aminopyrazole derivatives are polyfunctional compounds with three primary nucleophilic sites: the C4 position, the N1 ring nitrogen, and the exocyclic 5-NH2 group.[1] The relative nucleophilicity of these sites, and thus the regioselectivity of reactions with electrophiles, is influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.[2] Generally, electron-donating groups on the pyrazole ring increase the acidity of the pyrrole-like NH group, which can influence which nitrogen atom acts as the primary nucleophile.[2]

This guide will provide a detailed overview of the key reactions involving the 5-amino group of this compound, including acylation, alkylation, sulfonation, and its role in the synthesis of fused heterocyclic systems. Where direct experimental data for the title compound is unavailable, analogous examples from closely related 5-aminopyrazoles will be presented to illustrate the expected reactivity.

Reactions of the 5-Amino Group

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile, readily reacting with a variety of electrophiles.

Acylation

Acylation of the 5-amino group is a common transformation used to introduce amide functionalities, which can serve as key structural motifs or as protecting groups. This reaction typically involves the treatment of this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Table 1: Analogous Acylation Reactions of 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Acylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 5-Amino-3-aryl-1H-pyrazole | Substituted Benzoyl Chlorides | - | Dichloromethane | - | - | [3] |

| 5-Aminopyrazole | Acetic Anhydride | Pyridine | - | - | - | General Knowledge |

Experimental Protocol: General Procedure for Acylation (Analogous)

A solution of a 5-aminopyrazole derivative (1.0 eq) in a suitable solvent such as dichloromethane or pyridine is treated with an acylating agent (1.1 eq), for example, a substituted benzoyl chloride or acetic anhydride.[3] The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Alkylation

Alkylation of the 5-amino group introduces alkyl or aryl substituents, leading to secondary or tertiary amines. This reaction is typically achieved by reacting this compound with alkyl or aryl halides. The reaction of amines with alkyl halides can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. Reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent, can be optimized to favor mono-alkylation.

Specific examples of N-alkylation of this compound are not prevalent in the literature, but protocols for the alkylation of other aminopyrazoles serve as a useful guide.

Table 2: Analogous Alkylation Reactions of Amines/Aminopyrazoles

| Amine/Aminopyrazole | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| Primary/Secondary Amines | Alkyl Halides | Typically excess amine or an external base | Various | Variable | Variable | [4] |

| 4-Nitropyrazole | Primary/Secondary Alcohols | DEAD, PPh3 | - | Mitsunobu Reaction | - | [5] |

Experimental Protocol: General Procedure for Alkylation (Analogous)

To a solution of the 5-aminopyrazole in a suitable solvent like acetonitrile or DMF, a base such as potassium carbonate or triethylamine is added.[6] The alkylating agent (e.g., an alkyl bromide or iodide) is then added, and the reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Sulfonylation

The reaction of the 5-amino group with sulfonyl chlorides yields sulfonamides. This transformation is important in medicinal chemistry as the sulfonamide group is a common pharmacophore. The reaction is analogous to acylation and is typically carried out in the presence of a base to neutralize the HCl byproduct.

Table 3: Analogous Sulfonylation Reactions of Aminopyrazoles

| Aminopyrazole Derivative | Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Amino-3-aryl-5-methoxymethyl-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | - | - | - | - | [7] |

| 4-Aminopyrazoles | Various Sulfonyl Chlorides | - | - | - | - | [8] |

Experimental Protocol: General Procedure for Sulfonylation (Analogous)

A solution of a 4-aminopyrazole derivative in a suitable solvent is treated with a sulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride).[7] The reaction is typically carried out in the presence of a base like pyridine or triethylamine and may require heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic extract is then washed, dried, and concentrated. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Cyclocondensation Reactions

The 5-amino group, in concert with the N1 ring nitrogen, acts as a 1,3-binucleophile in cyclocondensation reactions with 1,3-dielectrophiles. This is a powerful strategy for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent in many biologically active molecules.

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable 1,3-dielectrophiles typically proceeds with initial nucleophilic attack of the exocyclic 5-amino group, followed by intramolecular cyclization involving the N1 ring nitrogen and subsequent dehydration to afford the aromatic fused ring system.

Table 4: Cyclocondensation Reactions of 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Catalyst/Solvent | Product | Reference |

| 5-Aminopyrazoles | β-Halovinyl/aryl aldehydes | Pd(OAc)2, PPh3 / DMF, DMSO | Pyrazolo[3,4-b]pyridines | [9] |

| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridines or Pyrazolo[1,5-a]pyrimidines | [9] |

| 5-Aminopyrazoles | 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu / Ethanol | Pyrazolo[1,5-a]pyrimidines | [9] |

Experimental Protocol: General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis (Analogous)

A mixture of a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a suitable precursor) is heated in a solvent such as acetic acid, ethanol, or dimethylformamide.[9] A catalyst, which can be an acid or a base, may be required depending on the specific substrates. The reaction is monitored by TLC, and upon completion, the mixture is cooled, and the product is often isolated by filtration. If the product does not precipitate, an aqueous workup followed by extraction and purification by chromatography may be necessary.

Influence of the 3-Bromo Substituent on Reactivity

The bromine atom at the C3 position of the pyrazole ring is expected to have a significant impact on the reactivity of the 5-amino group. Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring. This decrease in electron density at the pyrazole ring would, in turn, decrease the nucleophilicity of the 5-amino group, making it less reactive towards electrophiles compared to its non-brominated counterpart.

However, halogens also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). In the case of pyrazoles, theoretical studies have shown that electron-donating substituents can influence the tautomeric equilibrium and the overall electron distribution.[2][10] The interplay between the inductive and mesomeric effects of the bromine atom will ultimately determine the precise reactivity of the 5-amino group in this compound. While a definitive quantitative comparison is not available in the literature, it is reasonable to anticipate that reactions involving the nucleophilic attack of the 5-amino group may require slightly harsher conditions (e.g., higher temperatures, longer reaction times, or stronger bases) compared to analogous reactions with unsubstituted 5-aminopyrazole.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry centered around its nucleophilic 5-amino group. This functional group readily participates in a variety of important chemical transformations, including acylation, alkylation, sulfonation, and cyclocondensation reactions, paving the way for the synthesis of a wide array of more complex heterocyclic structures. While the electron-withdrawing nature of the 3-bromo substituent likely tempers the nucleophilicity of the amino group to some extent, the general reactivity patterns observed for other 5-aminopyrazoles provide a solid foundation for predicting its chemical behavior. This guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the reactivity of this important building block and providing analogous experimental frameworks to facilitate its application in the synthesis of novel compounds of medicinal interest. Further experimental studies are warranted to quantify the precise impact of the 3-bromo substituent on the reactivity of the 5-amino group and to develop optimized protocols for its functionalization.

References

- 1. mdpi.com [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

Tautomerism in 3-Bromo-1H-pyrazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions. For 3-Bromo-1H-pyrazol-5-amine, this tautomerism primarily manifests as an annular equilibrium between the 3-bromo-5-amino-1H-pyrazole and 5-bromo-3-amino-1H-pyrazole forms. Understanding and predicting this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds.

This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key data to inform research and development efforts.

The Annular Tautomerism of this compound

The fundamental tautomeric relationship in this compound involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1][2] This process, known as annular prototropic tautomerism, results in two distinct isomers: 3-Bromo-5-amino-1H-pyrazole and 5-Bromo-3-amino-1H-pyrazole.[1][2] While side-chain tautomerism could theoretically produce imino forms, experimental and computational studies overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed. The interconversion between these two forms is typically a rapid and reversible process, leading to a dynamic equilibrium in solution.[1]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is dictated by a subtle interplay of electronic effects from substituents and the nature of the solvent.

-

Substituent Effects: The electronic character of the substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups, such as the amino (-NH2) group, tend to favor the tautomer where the substituent is at the C3 position.[2] Conversely, electron-withdrawing groups favor the C5-tautomer.[2] In the case of this compound, the amino group is a strong π-electron donor, while the bromo group is a σ-electron withdrawing and π-electron donating group. The strong donating character of the amino group is expected to be the dominant factor, thus favoring the 3-Bromo-5-amino-1H-pyrazole tautomer. This is further supported by studies on other 3(5)-substituted pyrazoles.[2]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may favor the more polar tautomer. However, for many pyrazoles, the energy differences between tautomers are such that one form strongly predominates regardless of the solvent.

Quantitative Analysis of Tautomeric Equilibrium

| Tautomer Name | Substituent Positions | Expected Stability | Predicted Energy Difference (ΔG) |

| 3-Bromo-5-amino-1H-pyrazole | 3-Bromo, 5-Amino | Major Tautomer | Favored |

| 5-Bromo-3-amino-1H-pyrazole | 5-Bromo, 3-Amino | Minor Tautomer | Disfavored |

Table 1: Predicted Tautomeric Equilibrium for this compound. The prediction is based on the established electronic effects of substituents on the pyrazole ring.

Experimental and Computational Protocols

A multi-faceted approach combining experimental spectroscopy and computational chemistry is required for a thorough investigation of tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ring carbons (¹³C NMR) and protons (¹H NMR) are highly sensitive to the electronic environment, which differs between tautomers. For N-unsubstituted pyrazoles, rapid proton exchange often leads to averaged signals. Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation and quantification. ¹⁵N NMR can also be highly informative as the chemical shifts of the nitrogen atoms are very different in the two tautomeric forms.

-

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature. A published ¹H NMR spectrum for this compound in DMSO-d6 shows signals at δ: 5.20 (m, 3H) and 11.60 (br s, 1H).[5]

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform variable temperature (VT) NMR studies, gradually lowering the temperature (e.g., in 10 K increments) to observe any decoalescence of signals that would indicate the presence of multiple tautomers.

-

-

Data Analysis: Analyze the chemical shifts and coupling constants. The observation of a single set of signals at room temperature suggests either the presence of a single dominant tautomer or rapid exchange between tautomers. Comparison with calculated chemical shifts for each tautomer can aid in assigning the predominant form.

-

X-ray Crystallography

-

Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, definitively identifying which tautomer is present in the crystal lattice.

-

Protocol for Crystal Growth and Structure Determination:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion techniques.[7][8]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, can be determined, thus unequivocally identifying the tautomer present in the solid state.

-

Computational Protocol

Density Functional Theory (DFT) Calculations

-

Principle: DFT is a robust computational method for predicting the relative stabilities of tautomers. By calculating the electronic energy of each tautomer, the more stable form and the energy difference between them can be determined.

-

Protocol for Tautomer Stability Calculation:

-

Structure Building: Build the 3D structures of both 3-Bromo-5-amino-1H-pyrazole and 5-Bromo-3-amino-1H-pyrazole using molecular modeling software.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer using a suitable level of theory and basis set, for example, B3LYP/6-311++G(d,p).[1][9]

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, Gibbs free energy).

-

-

Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference can be used to estimate the tautomeric equilibrium constant.

-

(Optional) Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.

-

Visualizations

Caption: Annular tautomeric equilibrium of this compound.

Caption: Workflow for the comprehensive analysis of tautomerism.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1203705-55-8 [chemicalbook.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. How To [chem.rochester.edu]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of brominated pyrazoles

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their derivatives are integral scaffolds in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Among these, brominated pyrazoles stand out as exceptionally versatile intermediates in organic synthesis.[4] Their unique electronic properties and the reactivity of the carbon-bromine bond make them invaluable building blocks for creating complex molecular architectures through various cross-coupling reactions.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of brominated pyrazoles, with a focus on data relevant to synthesis, characterization, and application in research and development.

Physical Properties

Brominated pyrazoles are typically crystalline solids at room temperature. 4-Bromopyrazole, a common starting material, is often described as a white to pale yellow or cream-colored crystalline powder.[1][2] The introduction of a bromine atom significantly influences the molecule's electronic structure and crystal packing.[5][6]

A comparative study of 4-halogenated-1H-pyrazoles revealed that the 4-bromo and 4-chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs in their crystal structures.[6] This is in contrast to the fluoro and iodo analogs, which form chain-like structures (catemers).[6]

Table 1: Physical and Spectroscopic Data for 4-Bromo-1H-pyrazole

| Property | Value | Reference |

| CAS Number | 2075-45-8 | [2][7] |

| Molecular Formula | C₃H₃BrN₂ | [7] |

| Molecular Weight | 146.973 g/mol | [7] |

| Appearance | White to cream crystalline powder | [2] |

| ¹H NMR (CD₂Cl₂, 400 MHz) | δ ~10.9 ppm (br s, 1H, N-H), δ 7.62 ppm (s, 2H, H³,⁵) | [6] |

| IR Spectroscopy (cm⁻¹) | ~3255 (N-H stretch), complex bands 2600-3200 | [6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the identification and characterization of brominated pyrazoles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of 4-bromo-1H-pyrazole, the two equivalent protons at the 3- and 5-positions (H³,⁵) typically appear as a singlet around 7.62 ppm in CD₂Cl₂. The N-H proton is a broad singlet at a much higher chemical shift (~10.9 ppm).[6] The presence of two naturally occurring bromine isotopes (⁷⁹Br and ⁸¹Br) can sometimes lead to line broadening but does not typically cause observable splitting in ¹H or ¹³C NMR.[5]

-

Infrared (IR) Spectroscopy : The IR spectra of 4-halogenated pyrazoles show a characteristic N-H stretching frequency. For 4-bromo-1H-pyrazole, this appears around 3255 cm⁻¹. Due to extensive hydrogen bonding in the solid state, this region is often complex, featuring multiple bands and Fermi resonance interactions.[6]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry of 4-bromo-1H-pyrazole shows a characteristic isotopic pattern for the molecular ion peak due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes, resulting in two peaks of similar intensity separated by 2 m/z units.[7]

Chemical Properties and Reactivity

The chemical reactivity of brominated pyrazoles is dominated by two key features: the pyrazole ring itself and the carbon-bromine bond.

Electrophilic Substitution

The pyrazole ring is highly reactive towards electrophilic substitution, with the C-4 position being the most susceptible.[8] Direct bromination of pyrazole with reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) readily yields 4-bromopyrazole.[4][9] The reaction is generally fast and efficient. The reactivity of pyrazole towards bromination is greater than that of thiazole but less than that of imidazole.[8]

Utility in Cross-Coupling Reactions

The C-Br bond in brominated pyrazoles makes them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the pyrazole core, a crucial strategy in drug discovery and materials science.[2][4]

-

Suzuki Coupling : Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling : Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling : Reaction with alkenes.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

The following diagram illustrates the central role of a brominated pyrazole as a versatile synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the N-arylation of 3-Bromo-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-arylation of 3-bromo-1H-pyrazol-5-amine is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse array of compounds with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the ability to introduce aryl substituents at the N1 or N5 position allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the N-arylation of this compound, focusing on the widely employed Buchwald-Hartwig amination and the classical Ullmann condensation. These methods offer versatile routes to N-aryl-3-bromo-1H-pyrazol-5-amines, which are valuable intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Key N-Arylation Methodologies

Two primary catalytic methods are widely employed for the N-arylation of aminopyrazoles: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

-

Buchwald-Hartwig Amination: This is a modern and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1] It is often favored due to its high functional group tolerance, relatively mild reaction conditions, and the availability of a wide range of effective catalyst systems.[2] For the N-arylation of this compound, the reaction can theoretically occur at either the N1 position of the pyrazole ring or the exocyclic amino group. However, the N1-arylation is generally favored under typical Buchwald-Hartwig conditions.

-

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] While it often requires higher reaction temperatures and stronger bases compared to the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative, particularly for large-scale syntheses.[4]

Experimental Protocols

The following protocols provide detailed experimental procedures for the N-arylation of this compound using both Buchwald-Hartwig and Ullmann conditions.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of nitrogen heterocycles.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene, iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu))

-

Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-pyrazol-5-amine.

Quantitative Data Summary (Representative Examples):

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 18 | 75 |

| 2 | Bromobenzene | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Dioxane | 100 | 24 | 68 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 | 16 | 82 |

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is based on general procedures for the Ullmann condensation.

Reaction Scheme:

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often improves yield)

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the optional ligand (0.2 mmol, 20 mol%), and the base (2.5 mmol, 2.5 equiv).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent (5 mL).

-

Heat the mixture to a high temperature (typically 120-160 °C) and stir vigorously for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

-

Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-aryl-3-bromo-1H-pyrazol-5-amine.

Quantitative Data Summary (Representative Examples):

| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMF | 140 | 36 | 65 |

| 2 | 4-Iodotoluene | CuI (10) | 1,10-phenanthroline (20) | Cs₂CO₃ | DMSO | 150 | 24 | 72 |

| 3 | 1-Iodo-4-nitrobenzene | CuI (15) | None | K₂CO₃ | DMF | 130 | 48 | 58 |

Visualizations

Experimental Workflow for Buchwald-Hartwig N-Arylation

Caption: Workflow for the palladium-catalyzed N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The N-arylation of this compound is a versatile and powerful tool in drug discovery and development. The Buchwald-Hartwig amination and Ullmann condensation represent two robust and complementary methods for achieving this transformation. The choice of method will depend on factors such as substrate scope, functional group tolerance, cost, and scalability. The detailed protocols and supporting information provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds.

References

Application Notes: 3-Bromo-1H-pyrazol-5-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction

3-Bromo-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. The pyrazole core is a well-established pharmacophore that can mimic the adenine region of ATP, enabling competitive inhibition of a wide range of kinases. The presence of a bromine atom at the 3-position and an amino group at the 5-position provides two reactive handles for facile and diverse chemical modifications. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This document provides detailed application notes and protocols for utilizing this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds known to target various kinases involved in cell signaling pathways implicated in cancer and other diseases.

Key Advantages of this compound in Kinase Inhibitor Design:

-

Versatile Synthetic Handles: The bromine atom allows for the introduction of various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The amino group is a key nucleophile for the construction of fused ring systems, most notably the pyrazolo[3,4-d]pyrimidine core.

-

Privileged Scaffold: The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, known to bind to the hinge region of many kinases, a critical interaction for potent inhibition.

-

Structural Diversity: The sequential and regioselective modification of the bromine and amine functionalities enables the creation of large and diverse libraries of compounds for structure-activity relationship (SAR) studies.

Application: Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A common and effective strategy for elaborating this compound into a potent kinase inhibitor is through the construction of a pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system serves as a rigid and planar core that can be further functionalized to achieve high affinity and selectivity for the target kinase.

A representative synthetic approach involves an initial cyclocondensation reaction followed by a Suzuki-Miyaura cross-coupling to introduce diversity at the C4 position of the pyrazolo[3,4-d]pyrimidine ring system.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine from this compound

This protocol describes the initial cyclization step to form the core pyrazolo[3,4-d]pyrimidine structure.

Materials:

-

This compound

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Cyclization: In a round-bottom flask, a mixture of this compound (1.0 eq) and formamide (10-15 vol) is heated to 150-160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-